molecular formula C13H15NO3 B7589589 2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid

2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid

Cat. No. B7589589
M. Wt: 233.26 g/mol
InChI Key: XDNSSUFHGGPISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. It is a member of the fenamate class of NSAIDs and is structurally related to other drugs such as mefenamic acid and flufenamic acid.

Mechanism of Action

2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid inhibits the activity of COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in reduced inflammation and pain.
Biochemical and Physiological Effects:
2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. It can also reduce fever by acting on the hypothalamus in the brain. 2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid has been shown to have a half-life of around 2-4 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied for its anti-inflammatory and analgesic properties. It is also relatively inexpensive and widely available. However, there are some limitations to its use. 2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid can have off-target effects on other enzymes and may not be specific to COX enzymes. It can also have variable effects depending on the experimental conditions and may not be suitable for all types of experiments.

Future Directions

There are a number of future directions for research on meclofenamic acid. One area of interest is the development of more specific COX inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of meclofenamic acid in combination with other drugs to enhance its therapeutic effects. There is also potential for the use of meclofenamic acid in the treatment of other conditions such as cancer and neurological disorders. Further research is needed to fully understand the potential of meclofenamic acid in these areas.

Synthesis Methods

2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid can be synthesized by the reaction of 2-methyl-4-nitrobenzoic acid with 2-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with hydrogen gas in the presence of a catalyst to yield the final product.

Scientific Research Applications

2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid acid is also known to have antipyretic properties and can reduce fever.

properties

IUPAC Name

2-methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-7-5-9(3-4-10(7)13(16)17)14-12(15)11-6-8(11)2/h3-5,8,11H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNSSUFHGGPISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC(=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid

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